molecular formula C8H4FNO3 B2729457 7-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione CAS No. 1360927-50-9

7-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B2729457
CAS RN: 1360927-50-9
M. Wt: 181.122
InChI Key: NZWGSVLTJXVDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione, also known as 7-fluoro-6-hydroxyindole-2,3-dione (7F6HID), is a chemical compound with potential applications in scientific research. It belongs to the class of indole derivatives and is synthesized through a multistep process involving several chemical reactions.

Scientific Research Applications

Radiopharmaceutical Synthesis

Fluorine-18 labeled 7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole ([(18) F]T807) is a potent agent for imaging tau filaments in the brain, useful in early clinical trials for diseases like Alzheimer's. A simplified one-step method for the synthesis of [(18) F]T807 has been developed, facilitating its clinical production and potential widespread clinical use (Shoup et al., 2013).

Electrophilic Fluorination

The compound has been utilized in the study of electrophilic fluorination reactions. A study highlighted the use of a hypervalent iodine reagent derived from fluoride for fluorination reactions (Geary et al., 2013).

Synthesis of 3-Fluorooxindoles

3-Fluorooxindoles, structurally similar to both oxindoles and 3-hydroxyoxindoles, have been synthesized from indoles, including derivatives of tryptophan and serotonin. These fluorooxindoles are valuable for investigating enzymatic mechanisms in indole biosynthesis and metabolism (Takéuchi et al., 2000).

Heterocyclic Compound Synthesis

Isatins (1H-indole-2,3-dione) like 7-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione are versatile substrates used for synthesizing a variety of heterocyclic compounds, such as indoles and quinolines, and in drug synthesis. Their function as modulators of biochemical processes has also been explored (Garden & Pinto, 2001).

Hydrogen Bonding Studies

Studies on C–H···O hydrogen bonding in pentamers of isatin, including 7-fluoroisatin, have been conducted. These studies provide insights into molecular interactions and structural stability, which are crucial for understanding molecular behavior in various chemical processes (Silski et al., 2017).

Antimicrobial Activity

Research on 5-Fluoro-1H-indole-2,3-dione-triazoles has shown their significant antibacterial and antifungal potency. The incorporation of a triazole unit improves the antimicrobial activity of these compounds (Deswal et al., 2020).

Mechanism of Action

    Target of Action

    Indole derivatives are known to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic agents . .

    Mode of Action

    The mode of action of indole derivatives can vary greatly depending on their specific structure and the receptors they interact with . Without specific information on “7-fluoro-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione”, it’s difficult to provide a detailed explanation of its mode of action.

    Biochemical Pathways

    Indole derivatives can affect various biochemical pathways due to their broad spectrum of biological activities

properties

IUPAC Name

7-fluoro-6-hydroxy-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3/c9-5-4(11)2-1-3-6(5)10-8(13)7(3)12/h1-2,11H,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWGSVLTJXVDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(=O)N2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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